Dbibb

説明

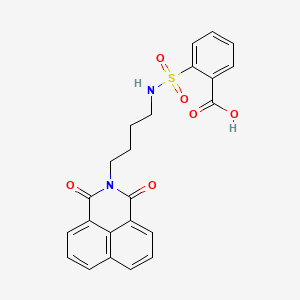

Structure

3D Structure

特性

IUPAC Name |

2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butylsulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O6S/c26-21-17-10-5-7-15-8-6-11-18(20(15)17)22(27)25(21)14-4-3-13-24-32(30,31)19-12-2-1-9-16(19)23(28)29/h1-2,5-12,24H,3-4,13-14H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLJNARIJSROOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)NCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Efficacy of Dbibb in Mitigating Hematopoietic Acute Radiation Syndrome: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic potential of Dbibb (2-[4-(1,3-dioxo-1H,3H-benzoisoquinolin-2-yl)butylsulfamoyl]benzoic acid), a novel non-lipid agonist of the lysophosphatidic acid (LPA) receptor 2 (LPA2), in the context of hematopoietic acute radiation syndrome (H-ARS). The following sections detail the experimental methodologies, quantitative outcomes, and proposed mechanisms of action of this compound as a radiomitigator, tailored for researchers, scientists, and professionals in drug development.

Executive Summary

Exposure to high levels of ionizing radiation can lead to severe and often lethal damage to the hematopoietic system, a condition known as hematopoietic acute radiation syndrome (H-ARS). The primary cause of mortality in H-ARS is the depletion of hematopoietic stem and progenitor cells, leading to infection and hemorrhage. Recent preclinical studies have identified this compound as a promising agent capable of mitigating the detrimental effects of radiation on the hematopoietic system. This document synthesizes the key findings from this research, presenting the data in a structured and accessible format for scientific evaluation.

In Vivo Efficacy of this compound in a Murine Model of H-ARS

The radiomitigative properties of this compound were assessed in a well-established murine model of H-ARS. The study demonstrated a significant increase in the survival of mice exposed to a lethal dose of total-body irradiation when treated with this compound post-irradiation.

Experimental Protocol: Murine Model of H-ARS

A standardized murine model was utilized to evaluate the in vivo efficacy of this compound.

-

Animal Model: Wild-type C57BL/6 mice were used for the study.

-

Irradiation: Mice were subjected to a lethal dose (LD70/30) of 8.5 Gy of total-body irradiation (TBI) from a gamma-ray source at a dose rate of 0.82 Gy/min.

-

Drug Administration: this compound was administered via single daily subcutaneous injections. Treatment was initiated 24 hours post-irradiation and continued for three consecutive days.

-

Endpoint Analysis: The primary endpoint was 30-day survival. Statistical significance was determined using the log-rank test.

Quantitative Data: Survival Analysis

The administration of this compound resulted in a dose-dependent increase in the 30-day survival rate of irradiated mice.

| Treatment Group | Dose (mg/kg) | 30-Day Survival Rate (%) | Mean Survival Time (Days) | p-value (vs. Vehicle) |

| Vehicle Control | - | 30% | Not specified | - |

| This compound | 1 | Not specified | Significantly increased | < 0.01 |

| This compound | 10 | 70% | Not specified | 0.007 |

Experimental Workflow: In Vivo H-ARS Study

In Vitro Effects of this compound on Hematopoietic Cells

To elucidate the cellular mechanisms underlying its radiomitigative effects, this compound was evaluated in in vitro models using human hematopoietic progenitor cells and a relevant intestinal epithelial cell line.

Experimental Protocols: In Vitro Assays

-

Human CD34+ Hematopoietic Progenitor Cells:

-

Cell Source: Human CD34+ hematopoietic progenitor cells.

-

Irradiation: Cells were exposed to ionizing radiation.

-

Treatment: this compound was added to the cell cultures post-irradiation.

-

Analysis: Radiation-induced cell death was assessed to determine the protective effect of this compound. The survival of the granulocyte/macrophage lineage was also evaluated.

-

-

Clonogenic Survival Assay (IEC-6 Cells):

-

Cell Line: IEC-6, a rat intestinal epithelial cell line, was used as a model to assess clonogenic survival.

-

Irradiation: Cells were irradiated with varying doses of gamma radiation.

-

Treatment: this compound was administered to the culture medium.

-

Analysis: The ability of single cells to form colonies after irradiation was quantified to determine the surviving fraction.

-

-

DNA Damage and Repair (γ-H2AX Foci Assay):

-

Cell Line: IEC-6 cells.

-

Procedure: Cells were irradiated, treated with this compound, and then fixed at various time points. Immunofluorescence staining for γ-H2AX, a marker of DNA double-strand breaks, was performed.

-

Analysis: The resolution of γ-H2AX foci over time was quantified as a measure of DNA repair.

-

-

Apoptosis Assay (Caspase Activation):

-

Cell Line: Not explicitly specified for hematopoietic cells in the provided text, but the general anti-apoptotic effect was noted.

-

Procedure: Cells were irradiated and treated with this compound.

-

Analysis: The activation of executional caspases, such as caspase-3 and caspase-7, was measured to assess the extent of apoptosis.

-

Quantitative Data: In Vitro Findings

| Assay | Cell Type | Effect of this compound |

| Cell Viability | Human CD34+ Hematopoietic Progenitors | Attenuated radiation-induced death.[1] |

| Lineage Survival | Human CD34+ Hematopoietic Progenitors | Enhanced the survival of the granulocyte/macrophage lineage.[1] |

| Clonogenic Survival | IEC-6 Cells | Increased clonogenic survival of irradiated cells.[1] |

| DNA Repair | IEC-6 Cells | Augmented the resolution of γ–H2AX foci.[1] |

| Apoptosis | Not specified | Dose-dependently inhibited the activation of executional caspases 3/7.[1] |

Proposed Mechanism of Action

The radiomitigative effects of this compound on the hematopoietic system are attributed to its function as a specific agonist for the LPA2 receptor. The activation of this receptor initiates downstream signaling cascades that promote cell survival and DNA repair.

The key mechanistic actions of this compound include:

-

Enhancement of DNA Repair: this compound accelerates the repair of DNA double-strand breaks, as evidenced by the augmented resolution of γ-H2AX foci.[1]

-

Inhibition of Apoptosis: this compound attenuates radiation-induced apoptosis by inhibiting the activation of key executional caspases.[1]

Signaling Pathway of this compound in Radiomitigation

Conclusion

This compound has demonstrated significant potential as a medical countermeasure for hematopoietic acute radiation syndrome. Its ability to enhance survival in vivo and protect hematopoietic progenitor cells in vitro, coupled with its clear mechanism of action involving the enhancement of DNA repair and inhibition of apoptosis, marks it as a strong candidate for further development. The data presented in this guide underscore the importance of the LPA2 receptor as a therapeutic target for mitigating the severe consequences of radiation exposure on the hematopoietic system. Further investigation, including pivotal efficacy studies, is warranted to translate these promising preclinical findings into clinical applications.

References

The Agonistic Modulation of the LPA2 Receptor by Dbibb: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the synthetic, non-lipid agonist Dbibb and its specific interaction with the Lysophosphatidic Acid Receptor 2 (LPA2). As a member of the G protein-coupled receptor (GPCR) family, the LPA2 receptor is implicated in a multitude of physiological and pathophysiological processes, making it a compelling target for therapeutic intervention. This compound has emerged as a potent and selective tool for elucidating the downstream signaling cascades of LPA2 and exploring its therapeutic potential. This document details the molecular interactions, signaling pathways, and experimental methodologies crucial for studying the this compound-LPA2 axis. Quantitative data are systematically presented, and key experimental workflows and signaling pathways are visualized to facilitate a comprehensive understanding for researchers in pharmacology and drug development.

Introduction to this compound and the LPA2 Receptor

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through at least six cognate GPCRs, designated LPA1-6[1][2]. These receptors are involved in diverse cellular processes, including proliferation, migration, and survival[2][3]. The LPA2 receptor subtype, in particular, has garnered significant interest due to its roles in gastrointestinal protection, hematopoietic recovery, and its potential as a target in cancer therapy[4][5][6].

This compound (2-[4-(1,3-dioxo-1H,3H-benzoisoquinolin-2-yl)butylsulfamoyl]benzoic acid) is a potent and specific non-lipid agonist for the LPA2 receptor[4][7]. Its synthetic nature and selectivity offer a distinct advantage over endogenous LPA for research and therapeutic development, allowing for the specific interrogation of LPA2-mediated pathways without the confounding effects of activating other LPA receptor subtypes.

Quantitative Analysis of this compound and LPA Receptor Interaction

The potency and selectivity of this compound have been quantified in various studies. The following table summarizes the key quantitative data regarding the interaction of this compound and other relevant ligands with LPA receptors.

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |

| This compound | Human LPA2 | - | EC50 | 5 pM | [4] |

| This compound | Murine LPA2 | - | EC50 | 25 nM | [4] |

| LPA2 antagonist 1 | Human LPA2 | - | IC50 | 17 nM | [8] |

| LPA2 antagonist 2 | Human LPA2 | - | IC50 | 28.3 nM | [9] |

| LPA2 antagonist 2 | Human LPA2 | - | Ki | 21.1 nM | [9] |

LPA2 Receptor Signaling Pathways Modulated by this compound

Upon agonist binding, the LPA2 receptor couples to several heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13, to initiate a complex network of downstream signaling events[1]. This compound, as an LPA2 agonist, is expected to activate these canonical pathways.

Gαq/11 Pathway

Activation of the Gαq/11 pathway by LPA2 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses including cell proliferation and differentiation[1][10].

References

- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Lysophosphatidic acid receptors and the downstream signaling pathways in regulation of cardiac cell growth] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. invivochem.net [invivochem.net]

- 10. youtube.com [youtube.com]

Foundational Research on Dbibb as a Radioprotectant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ionizing radiation exposure, a consequence of radiological incidents or a side effect of cancer radiotherapy, can lead to severe and often lethal acute radiation syndrome (ARS). The development of effective radioprotectants and mitigators is a critical unmet medical need. This technical guide delves into the foundational research on 2-[4-(1,3-dioxo-1H,3H-benzoisoquinolin-2-yl)butylsulfamoyl]benzoic acid (Dbibb), a novel, non-lipid, specific agonist of the lysophosphatidic acid receptor 2 (LPA2). This compound has demonstrated significant potential as a post-exposure radiomitigator, capable of protecting against both gastrointestinal (GI) and hematopoietic (HEM) subsyndromes of ARS. This document summarizes the core in vitro and in vivo findings, details the experimental protocols used in its initial characterization, and visualizes the key mechanisms and workflows.

Introduction to this compound and its Mechanism of Action

This compound is a promising drug candidate that has shown the ability to increase the survival of mice with radiation syndrome, even when treatment is initiated up to three days after exposure.[1] Its primary mechanism of action is through the specific activation of the LPA2 receptor, a G protein-coupled receptor abundantly expressed in highly radiosensitive cells.[1][2][3] Activation of the LPA2 receptor by this compound triggers a signaling cascade that promotes cell survival and tissue regeneration, mitigating the severe damage caused by high doses of ionizing radiation.

The radiomitigative effects of this compound are multifaceted, including:

-

Inhibition of Apoptosis: this compound has been shown to reduce programmed cell death in irradiated cells.[2][4]

-

Enhancement of DNA Repair: The compound aids in the resolution of DNA damage, a primary consequence of radiation exposure.[2][3][4]

-

Promotion of Cell Proliferation: this compound stimulates the proliferation of surviving cells, which is crucial for tissue regeneration, particularly in the intestines.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on this compound.

Table 1: In Vitro Efficacy of this compound in Mouse Embryonic Fibroblasts (MEFs)

| Assay | Cell Type | Treatment | Radiation Dose | Result |

| Caspase 8 Activity | LPA2 MEF | 3 µM this compound | 15 Gy | Inhibition of radiation-induced activation |

| Caspase 9 Activity | LPA2 MEF | 3 µM this compound | 15 Gy | Inhibition of radiation-induced activation |

| Caspase 3/7 Activity | LPA2 MEF | 1-10 µM this compound | 15 Gy | Dose-dependent inhibition of activation |

| DNA Fragmentation | LPA2 MEF | 1-3 µM this compound | 15 Gy | Dose-dependent reduction |

| PARP-1 Cleavage | LPA2 MEF | 3 µM this compound | 15 Gy | Inhibition of cleavage |

Data extracted from studies on LPA2 receptor-reconstituted mouse embryonic fibroblasts (MEFs). Assays were performed 4 hours post-irradiation, with this compound added 1 hour after exposure.[4]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Gastrointestinal ARS (GI-ARS)

| Parameter | Mouse Strain | Radiation Model | This compound Dose | Key Finding |

| Survival | C57BL/6 | 15.69 Gy PBI-BM5 | 10 mg/kg/day | Significant increase in survival during both GI-ARS and HEM-ARS phases |

| Intestinal Crypt Survival | C57BL/6 | PBI-BM5 | 1, 3, 10 mg/kg | Dose-dependent increase in surviving crypts |

| Cell Proliferation (Ki67+) | C57BL/6 | PBI-BM5 | 10 mg/kg | Significant increase in proliferating nuclei |

| Apoptosis (TUNEL+) | C57BL/6 | PBI-BM5 | 1, 3, 10 mg/kg | Dose-dependent decrease in apoptotic nuclei |

PBI-BM5: Partial body irradiation with 5% bone marrow shielding. This compound was administered daily via subcutaneous injection starting 26 hours post-irradiation.[4]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Hematopoietic ARS (HEM-ARS)

| Parameter | Mouse Strain | Radiation Model | This compound Dose | Key Finding |

| 30-Day Survival | C57BL/6 | 8.5 Gy TBI | 10 mg/kg/day | Significant increase in 30-day survival |

| Mean Survival Time | C57BL/6 | 8.5 Gy TBI | 1 mg/kg/day | Significant increase in mean survival time |

| Delayed Administration | C57BL/6 | 8.5 Gy TBI | 10 mg/kg/day | Efficacy maintained even when treatment was delayed up to 72 hours post-irradiation |

TBI: Total body irradiation. This compound was administered daily for 4 days starting 24-26 hours post-irradiation, unless otherwise noted for delayed administration studies.[4]

Table 4: Efficacy of this compound on Human Hematopoietic Progenitors

| Cell Lineage | This compound Concentration | Key Finding |

| Total Colonies | 1-10 µM | Increased total colony number |

| Granulocyte/Macrophage | 1-10 µM | Significant increase in colony survival |

Human CD34+ hematopoietic progenitors were irradiated and treated with this compound for 4 hours before being plated for colony formation assays.[4]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The primary mechanism of this compound involves the activation of the LPA2 receptor, which initiates downstream signaling cascades that promote cell survival and mitigate radiation-induced damage.

Caption: this compound activates the LPA2 receptor, initiating pro-survival signaling.

In Vivo Radioprotection Experimental Workflow

The in vivo efficacy of this compound was evaluated using established mouse models for acute radiation syndrome. The general workflow is depicted below.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. Combined mitigation of the gastrointestinal and hematopoietic acute radiation syndromes by an LPA2 receptor-specific nonlipid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combined Mitigation of the Gastrointestinal and Hematopoietic Acute Radiation Syndromes by a Novel LPA2 Receptor-specific Non-lipid Agonist - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Dbibb Experimental Protocol for In Vivo Mouse Studies in Acute Radiation Syndrome

Application Note: Dbibb as a Potent Radiomitigator of Acute Radiation-Induced Gastrointestinal and Hematopoietic Syndromes

Introduction

This compound, a specific, non-lipid agonist of the Lysophosphatidic Acid Receptor 2 (LPA2), has demonstrated significant efficacy in mitigating the severe effects of high-dose γ-radiation in murine models. Acute Radiation Syndrome (ARS) is a critical concern following radiation exposure, leading to severe damage to radiosensitive tissues such as the gastrointestinal (GI) tract and hematopoietic system. This compound offers a promising therapeutic window, proving effective even when administered up to 72 hours post-irradiation. Its mechanism of action involves the activation of the LPA2 receptor, which leads to a reduction in apoptosis and an increase in cell proliferation within the intestinal crypts.[1][2] This results in enhanced crypt survival and regeneration of the intestinal epithelium, ultimately improving overall survival in irradiated subjects. These application notes provide a detailed protocol for the in vivo evaluation of this compound in a mouse model of ARS.

Core Mechanism of Action

This compound is a selective agonist for the LPA2, a G protein-coupled receptor. Activation of LPA2 signaling pathways has been shown to promote cell survival and proliferation. In the context of radiation injury, this compound's activation of LPA2 mitigates damage by inhibiting radiation-induced apoptosis and stimulating the proliferation of surviving intestinal stem and progenitor cells. This dual action preserves the structural and functional integrity of the intestinal epithelium, a critical factor in surviving the gastrointestinal subsyndrome of ARS.

Signaling Pathway of this compound (LPA2 Agonist)

Caption: this compound binds to and activates the LPA2 receptor, initiating downstream signaling that inhibits apoptosis and promotes cell proliferation, leading to enhanced cell survival.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies evaluating the efficacy of this compound in mitigating radiation-induced intestinal injury in mice.

Table 1: Effect of this compound on Intestinal Crypt Survival Post-Irradiation

| Treatment Group | Radiation Dose (Gy) | Surviving Crypts per Circumference (Mean ± SD) |

| Vehicle Control | 12 | 15 ± 4 |

| This compound (10 mg/kg) | 12 | 45 ± 7 |

| Unirradiated Control | 0 | 110 ± 12 |

Table 2: Proliferation and Apoptosis in Intestinal Crypts 3.5 Days Post-Irradiation

| Treatment Group | Ki67-Positive Cells per Crypt (Mean ± SD) | TUNEL-Positive Cells per Crypt (Mean ± SD) |

| Vehicle + 12 Gy Radiation | 8 ± 2 | 12 ± 3 |

| This compound (10 mg/kg) + 12 Gy Radiation | 25 ± 5 | 4 ± 1 |

| Unirradiated Control | 30 ± 6 | 1 ± 0.5 |

Experimental Protocols

In Vivo Mouse Model of Acute Radiation Syndrome

This protocol describes the induction of ARS in mice and the subsequent administration of this compound to evaluate its radiomitigative properties.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

This compound (2-[[[4-(1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl)butyl]amino]sulfonyl]-benzoic acid)

-

Vehicle for administration (e.g., 5% DMSO, 40% PEG300, 55% Saline)

-

Gamma irradiator (e.g., ¹³⁷Cs or ⁶⁰Co source)

-

Oral gavage needles

-

Standard animal housing and care facilities

Procedure:

-

Acclimatization: Acclimate C57BL/6 mice for at least one week prior to the experiment.

-

Irradiation: Expose mice to a single dose of total body irradiation (TBI), typically between 8 and 12 Gy, at a dose rate of approximately 0.6-1.0 Gy/min. The specific dose should be sufficient to induce significant gastrointestinal and hematopoietic damage.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of administration, dilute the stock solution with PEG300 and saline to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 µL/g volume) and vehicle composition.

-

This compound Administration: Administer this compound at a dose of 10 mg/kg via intragastric (i.g.) gavage. Administration can be performed at various time points post-irradiation (e.g., 24, 48, or 72 hours) to assess the therapeutic window.

-

Monitoring: Monitor mice daily for survival, body weight changes, and clinical signs of ARS (e.g., diarrhea, lethargy, ruffled fur).

-

Tissue Collection: At a predetermined endpoint (typically 3.5 days post-irradiation for analysis of acute GI damage), euthanize a subset of mice. Collect the small intestine (jejunum) for histological analysis.

Experimental Workflow

Caption: Workflow for evaluating this compound's efficacy in a mouse model of acute radiation syndrome.

Intestinal Crypt Survival Assay

This assay quantifies the number of regenerating intestinal crypts following radiation damage.

Materials:

-

Jejunum samples fixed in 10% neutral buffered formalin

-

Paraffin embedding reagents and equipment

-

Microtome

-

Hematoxylin and Eosin (H&E) staining reagents

-

Microscope

Procedure:

-

Tissue Processing: Following fixation, process the jejunum samples, embed in paraffin, and cut 5 µm cross-sections.

-

H&E Staining: Deparaffinize and rehydrate the tissue sections, then stain with H&E.

-

Quantification: A surviving crypt is defined as one containing at least 5-10 clustered, well-stained cells, demonstrating regenerative potential. Count the number of surviving crypts in a complete cross-section of the jejunum.

-

Data Analysis: Average the crypt counts from multiple cross-sections per mouse and from multiple mice per group. Express the data as the mean number of surviving crypts per circumference ± standard deviation.

Ki67 Immunohistochemistry for Proliferation

This protocol detects the Ki67 protein, a marker for cellular proliferation.

Materials:

-

Paraffin-embedded jejunum sections

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Primary antibody: Rabbit anti-Ki67

-

HRP-conjugated secondary antibody

-

DAB chromogen kit

-

Hematoxylin counterstain

Procedure:

-

Deparaffinization and Rehydration: Process slides as for H&E staining.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in citrate buffer.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a blocking serum.

-

Primary Antibody Incubation: Incubate sections with the anti-Ki67 primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with the HRP-conjugated secondary antibody, followed by the DAB substrate to visualize positive cells (brown precipitate).

-

Counterstaining: Lightly counterstain with hematoxylin to visualize cell nuclei.

-

Quantification: Count the number of Ki67-positive cells in at least 20 well-oriented, surviving crypts per mouse. Express data as the mean number of positive cells per crypt.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Paraffin-embedded jejunum sections

-

Proteinase K

-

TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., FITC-dUTP)

-

DAPI or other nuclear counterstain

-

Fluorescence microscope

Procedure:

-

Deparaffinization and Rehydration: Prepare tissue sections as previously described.

-

Permeabilization: Treat sections with Proteinase K to allow enzyme access to the nucleus.

-

TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C. This allows the TdT enzyme to label the 3'-hydroxyl ends of fragmented DNA.

-

Counterstaining: Counterstain with a nuclear stain like DAPI to visualize all cell nuclei.

-

Imaging and Quantification: Visualize the sections using a fluorescence microscope. TUNEL-positive cells will fluoresce (e.g., green for FITC), while all nuclei will be visible with the counterstain (e.g., blue for DAPI). Count the number of TUNEL-positive cells in at least 20 well-oriented crypts per mouse and express the data as the mean number of apoptotic cells per crypt.

References

Application Notes and Protocols for Compound X in Murine Models of Acute Radiation Syndrome (ARS)

An initial search for the compound "Dbibb" in the context of murine models of Acute Radiation Syndrome (ARS) did not yield specific results. Therefore, this document provides a template for application notes and protocols for a hypothetical novel radioprotective agent, designated "Compound X," for use in murine models of ARS. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Acute Radiation Syndrome (ARS) is a critical concern in scenarios of radiation exposure. The development of effective medical countermeasures is a priority. Compound X is a novel small molecule inhibitor of the pro-apoptotic protein Bad, designed to mitigate radiation-induced damage and promote tissue repair. These application notes provide detailed protocols for evaluating the efficacy of Compound X in a murine model of hematopoietic ARS.

Quantitative Data Summary

The following tables summarize the hypothetical efficacy of Compound X in a murine model of ARS.

Table 1: Survival Efficacy of Compound X in C57BL/6 Mice Subjected to Total Body Irradiation (TBI)

| Treatment Group | N | Radiation Dose (Gy) | 30-Day Survival (%) | Mean Survival Time (Days) |

| Vehicle Control | 20 | 8.5 (LD70/30) | 30% | 15 |

| Compound X (10 mg/kg) | 20 | 8.5 (LD70/30) | 75% | 28 |

| Compound X (25 mg/kg) | 20 | 8.5 (LD70/30) | 90% | 29 |

| Compound X (50 mg/kg) | 20 | 8.5 (LD70/30) | 95% | 29.5* |

*p < 0.05 compared to Vehicle Control

Table 2: Hematopoietic Recovery in C57BL/6 Mice 15 Days Post-TBI (8.5 Gy)

| Treatment Group | White Blood Cells (x103/µL) | Platelets (x103/µL) | Hemoglobin (g/dL) |

| Sham-irradiated | 8.2 ± 1.5 | 950 ± 150 | 14.5 ± 1.0 |

| Vehicle Control + TBI | 1.1 ± 0.4 | 150 ± 50 | 8.2 ± 0.9 |

| Compound X (25 mg/kg) + TBI | 4.5 ± 0.8 | 450 ± 90 | 11.1 ± 1.2* |

*p < 0.05 compared to Vehicle Control + TBI

Experimental Protocols

1. Murine Model of Hematopoietic ARS

This protocol establishes a lethal model of hematopoietic ARS in mice.[1][2]

-

Animals: 10-12 week old C57BL/6 mice.

-

Irradiation:

-

Use a 137Cs gamma-irradiator or an X-ray source.

-

Deliver a total body irradiation (TBI) dose of 8.5 Gy, which is approximately the LD70/30 for this strain.[2]

-

The dose rate should be between 0.6 and 1.0 Gy/min.

-

-

Post-Irradiation Care:

-

Provide supportive care, including antibiotic-medicated water (e.g., ciprofloxacin) starting 4 days post-TBI to prevent opportunistic infections.[2]

-

Monitor animals daily for signs of morbidity (weight loss, lethargy, ruffled fur).

-

Euthanize moribund animals according to institutional guidelines.

-

2. Evaluation of Compound X Efficacy

This protocol details the administration of Compound X and the assessment of its radioprotective effects.

-

Compound X Formulation: Dissolve Compound X in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

-

Administration:

-

Administer Compound X or vehicle control via intraperitoneal (IP) injection 24 hours and 1 hour prior to TBI.

-

Use a dosing volume of 10 mL/kg.

-

-

Endpoint: Monitor survival for 30 days post-TBI and record the date of death for each animal.

3. Assessment of Hematopoietic Recovery

This protocol describes the evaluation of blood cell recovery.

-

Blood Collection:

-

Collect peripheral blood (approximately 50 µL) from the submandibular vein at day 15 post-TBI.

-

Use EDTA-coated tubes to prevent coagulation.

-

-

Complete Blood Count (CBC):

-

Analyze blood samples using an automated hematology analyzer to determine white blood cell counts, platelet counts, and hemoglobin levels.

-

4. Assessment of Gastrointestinal Tract Injury

This protocol outlines the histological evaluation of the small intestine.[3][4]

-

Tissue Collection:

-

At 3.5 days post-TBI, euthanize a subset of mice.

-

Collect a 1 cm segment of the jejunum.

-

-

Histology:

-

Fix the tissue in 10% neutral buffered formalin.

-

Embed in paraffin and cut 5 µm sections.

-

Stain with hematoxylin and eosin (H&E).

-

-

Crypt Survival Assay:

-

Count the number of surviving crypts per intestinal cross-section. A surviving crypt is defined as one containing at least 10 regenerating cells.[3]

-

Visualizations

References

- 1. Establishing a Murine Model of the Hematopoietic Acute Radiation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishing a murine model of the hematopoietic syndrome of the acute radiation syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Acute Impacts of Ionizing Radiation Exposure on the Gastrointestinal Tract and Gut Microbiome in Mice [mdpi.com]

Application Notes and Protocols for Dbibb Solutions in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Dbibb solutions in various research applications. This compound, or 2-[4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butylsulfamoyl]benzoic acid, is a potent and specific non-lipid agonist of the Lysophosphatidic Acid Receptor 2 (LPA2).[1][2] Its activation of the LPA2 signaling pathway has been shown to mitigate the effects of high-dose γ-radiation, promote cell survival, and reduce apoptosis, making it a valuable tool for research in radiobiology, oncology, and cell biology.[3]

Mechanism of Action

This compound selectively binds to and activates the LPA2 receptor, a G protein-coupled receptor (GPCR). This activation triggers downstream signaling cascades that are primarily associated with cell survival and proliferation. The LPA2 receptor couples to various G proteins, including Gi/o, Gq/11, and G12/13, initiating pathways such as the PI3K-AKT and MEK-ERK1/2 pathways.[4][5] These signaling events ultimately lead to the inhibition of apoptosis and enhancement of DNA repair mechanisms.[6]

Data Presentation

Quantitative Effects of this compound on Apoptosis and Cell Survival

The following tables summarize the quantitative effects of this compound in various experimental models.

| Experiment | Cell Line/Model | This compound Concentration | Outcome | Reference |

| Inhibition of Radiation-Induced Caspase-8 Activation | LPA2 MEF | 10 µM | Significant inhibition of caspase-8 activation | [6] |

| Inhibition of Radiation-Induced Caspase-3/7 Activation | IEC-6 | 10 µM | Significant inhibition of caspase-3/7 activity | [6] |

| Increased Clonogenic Survival Post-Irradiation | IEC-6 | 10 µM | Significant increase in surviving colonies | [2] |

| In Vivo Experiment | Animal Model | This compound Dosage | Outcome | Reference |

| Increased Intestinal Crypt Survival | C57BL/6 mice | 10 mg/kg | Significant dose-dependent increase in surviving crypts | [2] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated this compound stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipette

Procedure:

-

Determine the desired concentration of the stock solution (e.g., 10 mM).

-

Calculate the required mass of this compound powder using its molecular weight (452.5 g/mol ).[2]

-

Weigh the calculated amount of this compound powder and transfer it to a sterile tube.

-

Add the appropriate volume of DMSO to achieve the desired concentration.

-

Vortex the solution until the this compound powder is completely dissolved. Gentle warming to 37°C can aid in dissolution.[2]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][7]

Protocol 2: In Vitro Treatment of Cells with this compound

This protocol outlines the procedure for treating cultured cells with this compound for various assays.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (from Protocol 1)

-

Sterile pipette tips and tubes

Procedure:

-

Plate the cells at the desired density in a suitable culture vessel (e.g., 96-well plate, 6-well plate).

-

Allow the cells to adhere and grow under standard culture conditions (e.g., 37°C, 5% CO2).

-

Prepare the final working concentration of this compound by diluting the stock solution in complete cell culture medium. Note: The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[7]

-

Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Include a vehicle control group treated with the same final concentration of DMSO as the this compound-treated groups.

-

Incubate the cells for the desired treatment duration.

-

Proceed with the intended downstream analysis (e.g., apoptosis assay, proliferation assay, Western blotting).

Visualizations

Caption: this compound Signaling Pathway.

Caption: this compound In Vitro Experimental Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Lysophosphatidic Acid Type 2 Receptor Is Required for Protection Against Radiation-Induced Intestinal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | LPA2 receptor-specific nonlipid agonist | CAS# 1569309-92-7 | InvivoChem [invivochem.com]

- 7. medchemexpress.cn [medchemexpress.cn]

Dbibb Administration for Optimal Efficacy in Murine Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dbibb, a specific non-lipid agonist of the lysophosphatidic acid receptor 2 (LPA2), has demonstrated significant potential as a radiomitigator, capable of mitigating the detrimental effects of high-dose ionizing radiation on the gastrointestinal and hematopoietic systems.[1][2][3] This document provides detailed application notes and protocols for the administration of this compound in mice to achieve optimal therapeutic efficacy, based on findings from key preclinical studies. The primary focus is on its application in mitigating acute radiation syndrome (ARS).

This compound exerts its protective effects by activating the LPA2 receptor, a G protein-coupled receptor, which in turn stimulates downstream signaling pathways. This activation enhances DNA repair mechanisms, reduces apoptosis in critical tissues such as the intestinal crypts, and promotes the proliferation of hematopoietic progenitors.[1][2][3]

Data Presentation: Efficacy of this compound in a Murine Model of Acute Radiation Syndrome

The following table summarizes the quantitative data on the efficacy of this compound when administered to mice following total body irradiation (TBI).

| Parameter | Vehicle Control (Post-TBI) | This compound Treatment (Post-TBI) | Reference |

| 30-Day Survival | 20% | 93% | |

| Administration Time Post-Irradiation | N/A | Up to 72 hours | [1][2] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using the Graphviz DOT language.

Experimental Protocols

The following protocols are based on methodologies reported in studies investigating the radiomitigative effects of this compound in mice. While intraperitoneal administration has been utilized, further research is needed to establish the optimal route.

Animal Model and Husbandry

-

Species: Mouse (Mus musculus)

-

Strain: C57BL/6 mice are commonly used in radiation studies due to their well-characterized response to radiation.

-

Age: 8-12 weeks old.

-

Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

-

Acclimation: Allow at least one week for acclimatization before the start of the experiment.

Total Body Irradiation (TBI) Procedure

-

Source: A cesium-137 (¹³⁷Cs) or cobalt-60 (⁶⁰Co) gamma irradiator is typically used.

-

Dose: A lethal dose, such as 8.5 Gy, is administered to induce acute radiation syndrome. The exact dose may need to be calibrated for the specific irradiator and mouse strain.

-

Procedure: Place mice in well-ventilated Plexiglas containers for irradiation. Ensure uniform dose delivery across all animals. Sham-irradiated control groups should be handled identically but not exposed to the radiation source.

This compound Formulation and Administration

a) Formulation:

-

Solvent: this compound can be formulated in a vehicle consisting of 5% DMSO in sterile phosphate-buffered saline (PBS).

-

Preparation: Prepare the formulation fresh on the day of administration. Ensure this compound is fully dissolved.

b) Intraperitoneal (IP) Injection Protocol:

-

Dosage: A dosage of 10 mg/kg body weight has been shown to be effective.

-

Timing: Administer the first dose of this compound between 24 and 72 hours after TBI. Subsequent doses can be administered daily for a specified period (e.g., 7 days).

-

Procedure:

-

Restrain the mouse appropriately.

-

Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.

-

Insert a 25-27 gauge needle at a 30-45 degree angle.

-

Aspirate to ensure the needle has not entered a blood vessel or organ.

-

Inject the this compound solution slowly.

-

Return the mouse to its cage and monitor for any immediate adverse reactions.

-

c) Alternative Administration Routes (for investigational purposes):

-

Oral Gavage: While not yet reported for this compound, other LPA2 agonists have shown good oral bioavailability. A suggested starting protocol could involve dissolving this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administering it using a gavage needle. Pharmacokinetic studies would be required to determine the optimal dosage for this route.

-

Intravenous (IV) Injection: For rapid systemic delivery, IV injection via the tail vein can be considered. This compound would need to be formulated in a sterile, isotonic solution suitable for intravenous administration. The volume should not exceed 5 ml/kg.

Post-Treatment Monitoring and Efficacy Assessment

-

Survival: Monitor the survival of all animal groups daily for 30 days post-TBI.

-

Clinical Signs: Observe and score clinical signs of ARS, such as weight loss, hunched posture, ruffled fur, and reduced activity.

-

Histopathology: At the end of the study, or at predetermined time points, tissues of interest (e.g., small intestine, bone marrow) can be collected for histopathological analysis to assess crypt survival, cell proliferation, and apoptosis.

-

Hematological Analysis: Blood samples can be collected to analyze complete blood counts (CBCs) to assess the recovery of hematopoietic lineages.

Conclusion

The administration of this compound via the intraperitoneal route has shown remarkable efficacy in mitigating the lethal effects of high-dose radiation in mice, even when initiated up to 72 hours after exposure. The provided protocols offer a framework for researchers to investigate the therapeutic potential of this compound further. Future studies should focus on comparing the efficacy of different administration routes, such as oral and intravenous, to determine the most clinically translatable approach for the development of this compound as a medical countermeasure against radiation injury.

References

- 1. Combined mitigation of the gastrointestinal and hematopoietic acute radiation syndromes by an LPA2 receptor-specific nonlipid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combined Mitigation of the Gastrointestinal and Hematopoietic Acute Radiation Syndromes by an LPA(2) Receptor-Specific Nonlipid Agonist - Repository of the Academy's Library [real.mtak.hu]

- 3. pure.teikyo.jp [pure.teikyo.jp]

Application of Dbibb in Studying LPA2 Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects through its interaction with a family of G protein-coupled receptors (GPCRs), including the LPA2 receptor. The LPA2 receptor is implicated in various physiological and pathological processes, including cell survival, proliferation, migration, and radiation resistance. Dbibb (2-[4-(1,3-dioxo-1H,3H-benzoisoquinolin-2-yl)butylsulfamoyl]benzoic acid) is a potent and specific non-lipid agonist of the LPA2 receptor. Its specificity makes it an invaluable tool for elucidating the precise roles of LPA2 signaling in various cellular contexts, distinguishing its effects from those mediated by other LPA receptor subtypes. This document provides detailed application notes and protocols for utilizing this compound in the investigation of LPA2 receptor signaling.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound to modulate LPA2 receptor activity.

Table 1: In Vitro Efficacy of this compound

| Parameter | Species | Value | Reference |

| EC50 (LPA2 Receptor) | Human | 5 pM | [1] |

| EC50 (LPA2 Receptor) | Murine | 25 nM | [1] |

Table 2: Effect of this compound on Radiation-Induced Apoptosis in LPA2-Expressing Mouse Embryonic Fibroblasts (LPA2 MEF)

| Treatment (1 hour post-irradiation) | Caspase 8 Activation (% of irradiated control) | Caspase 9 Activation (% of irradiated control) | Caspase 3/7 Activation (% of irradiated control) | DNA Fragmentation (% of irradiated control) |

| Vehicle | 100% | 100% | 100% | 100% |

| This compound (1 µM) | Reduced | Reduced | Dose-dependently reduced | Reduced |

| This compound (3 µM) | Reduced | Reduced | Dose-dependently reduced | Reduced |

| This compound (10 µM) | Not specified | Not specified | Significantly reduced | Not specified |

Data synthesized from Patil et al. (2015).[2]

Table 3: In Vivo Radiomitigative Efficacy of this compound in Mice

| Radiation Model | This compound Dosage | Administration Route | Outcome |

| Gastrointestinal Acute Radiation Syndrome (GI-ARS) | 10 mg/kg/day for 3 days (starting 26h post-irradiation) | Subcutaneous | Increased survival |

| Hematopoietic Acute Radiation Syndrome (HEM-ARS) | 10 mg/kg/day for 3 days (starting 26h or 72h post-irradiation) | Subcutaneous | Increased survival |

Data synthesized from Patil et al. (2015).[2]

Signaling Pathways and Experimental Workflows

LPA2 Receptor Signaling Pathway

The LPA2 receptor couples to multiple G proteins, including Gαi, Gαq, and Gα12/13, to initiate diverse downstream signaling cascades that regulate key cellular processes.

Caption: LPA2 receptor signaling pathways activated by this compound.

Experimental Workflow: Investigating this compound's Effect on Cell Survival

This workflow outlines the key steps to assess the impact of this compound on cell survival, particularly in the context of cellular stress such as radiation.

Caption: Workflow for assessing this compound's effect on cell survival.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Anti-Apoptotic Effect

This protocol is adapted from studies investigating the radiomitigative effects of this compound.[2]

1. Cell Culture and Plating:

-

Culture LPA2-expressing cells (e.g., LPA2-reconstituted mouse embryonic fibroblasts [LPA2 MEF] or rat intestinal epithelial cells [IEC-6]) in appropriate complete medium.

-

For apoptosis assays, plate cells in 48-well plates at a density of 3.5 x 10^4 cells/well.

-

Allow cells to adhere overnight.

2. Serum Starvation and Stress Induction:

-

The following day, replace the complete medium with serum-free medium and incubate for 18-24 hours.

-

Induce apoptosis by exposing the cells to a stressor. For example, irradiate the cells with 15 Gy of γ-radiation.

3. This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

One hour after stress induction, add this compound to the serum-free medium at final concentrations ranging from 1 µM to 10 µM.

-

Include a vehicle control (e.g., 0.1% DMSO).

4. Apoptosis Assays (4 hours post-stress):

-

Caspase Activation Assay:

-

Measure the activity of caspase-3/7, -8, and -9 using commercially available luminescent or fluorescent assay kits according to the manufacturer's instructions.

-

-

DNA Fragmentation Assay:

-

Quantify DNA fragmentation using a cell death detection ELISA kit that measures cytoplasmic histone-associated DNA fragments.

-

5. Clonogenic Survival Assay (for long-term survival):

-

Following treatment, trypsinize the cells and plate a known number of cells (e.g., 200-500 cells) in 60-mm dishes in complete medium.

-

Allow colonies to form for 7-10 days.

-

Fix and stain the colonies with crystal violet.

-

Count the number of colonies containing at least 50 cells.

-

Calculate the surviving fraction relative to the non-irradiated, vehicle-treated control.

Protocol 2: Western Blot Analysis of LPA2-Mediated Signaling

This protocol outlines the steps to analyze the activation of downstream signaling pathways, such as the ERK1/2 and PI3K/Akt pathways, following this compound treatment.

1. Cell Culture and Serum Starvation:

-

Plate LPA2-expressing cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 18-24 hours.

2. This compound Stimulation:

-

Treat the cells with this compound at a final concentration of 1-10 µM for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Include a vehicle control.

3. Cell Lysis:

-

After stimulation, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

4. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

5. Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-ERK1/2, ERK1/2, p-Akt, Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol can be used to investigate the effect of this compound on LPA2-mediated cell migration.

1. Cell Culture to Confluency:

-

Plate LPA2-expressing cells in 6-well plates and grow them to a confluent monolayer.

2. Creation of the "Wound":

-

Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer.

-

Wash the wells with PBS to remove detached cells.

3. This compound Treatment:

-

Add serum-free or low-serum medium containing this compound at the desired concentration (e.g., 1-10 µM) or vehicle control.

4. Image Acquisition:

-

Immediately after creating the scratch (time 0), and at subsequent time points (e.g., 8, 16, 24 hours), capture images of the scratch at the same position using a microscope with a camera.

5. Data Analysis:

-

Measure the width of the scratch at multiple points for each image.

-

Calculate the percentage of wound closure at each time point relative to the initial scratch width.

-

Compare the rate of migration between this compound-treated and vehicle-treated cells.

Conclusion

This compound is a powerful and selective tool for dissecting the multifaceted roles of the LPA2 receptor in cellular signaling. The protocols and data presented herein provide a comprehensive guide for researchers to design and execute experiments aimed at understanding the intricate mechanisms governed by LPA2 activation. By employing these methodologies, scientists can further unravel the therapeutic potential of targeting the LPA2 receptor in various disease contexts.

References

Methodology for Assessing Dbibb's Effect on Crypt Survival

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The assessment of a compound's effect on intestinal crypt survival is a critical step in drug development and toxicology studies. The intestinal epithelium undergoes rapid self-renewal, driven by stem cells residing in the crypts of Lieberkühn. Damage to these stem cells can lead to a loss of epithelial integrity, resulting in severe gastrointestinal toxicity. This document provides a comprehensive guide to the methodologies used to evaluate the effect of Dbibb, a specific non-lipid agonist of the lysophosphatidic acid receptor 2 (LPA2), on intestinal crypt survival. This compound has been shown to mitigate gastrointestinal radiation syndrome by increasing intestinal crypt survival, reducing apoptosis, and promoting enterocyte proliferation[1]. The protocols detailed below are applicable for studying the effects of this compound and other compounds on intestinal crypt viability, both in vivo and in vitro.

The primary methodologies covered include the in vivo crypt microcolony survival assay and in vitro assays using intestinal organoids. Intestinal organoids, derived from adult stem cells, recapitulate the structure and function of the intestinal epithelium, offering a physiologically relevant model for high-throughput screening and mechanistic studies[2][3][4].

Key Signaling Pathway: this compound and LPA2 Receptor Signaling

This compound exerts its pro-survival effects on intestinal crypts by activating the LPA2 receptor, a G protein-coupled receptor. Activation of LPA2 initiates a downstream signaling cascade that promotes cell proliferation and inhibits apoptosis. A key pathway involved is the PI3K/Akt signaling cascade, which is crucial for cell survival and growth[5][6][7].

Caption: this compound activates the LPA2 receptor, leading to PI3K/Akt signaling, which promotes crypt survival.

Data Presentation

Table 1: In Vivo Crypt Survival Following this compound Treatment and Irradiation

| Treatment Group | Dose of this compound (mg/kg) | Surviving Crypts per Circumference |

| Vehicle + Irradiation | 0 | 15 ± 2 |

| This compound + Irradiation | 1 | 25 ± 3 |

| This compound + Irradiation | 3 | 42 ± 4 |

| This compound + Irradiation | 10 | 68 ± 5 |

Data are represented as mean ± SEM. Mice were subjected to total body irradiation followed by treatment with this compound or vehicle. Crypt survival was assessed 3.5 days post-irradiation.

Table 2: In Vitro Intestinal Organoid Viability after this compound Treatment

| Compound | Concentration (µM) | Organoid Viability (%) |

| Control (DMSO) | - | 100 ± 5 |

| This compound | 1 | 115 ± 7 |

| This compound | 10 | 135 ± 9 |

| This compound | 50 | 142 ± 11 |

| Cytotoxic Agent | 10 | 45 ± 6 |

| Cytotoxic Agent + this compound (10 µM) | 10 | 75 ± 8 |

Data are represented as mean ± SEM. Organoid viability was measured using a CellTiter-Glo® 3D assay after 48 hours of treatment.

Experimental Protocols

Protocol 1: In Vivo Intestinal Crypt Microcolony Survival Assay

This assay is the gold standard for assessing the survival of intestinal stem cells in vivo following cytotoxic insults like irradiation.

Experimental Workflow:

Caption: Workflow for the in vivo intestinal crypt microcolony survival assay.

Methodology:

-

Animal Handling: Use age- and sex-matched mice (e.g., C57BL/6). Allow for at least one week of acclimatization. All procedures must be approved by the Institutional Animal Care and Use Committee.

-

Treatment Administration:

-

Administer this compound or vehicle control (e.g., 0.1% v/v DMSO in saline) via the desired route (e.g., intraperitoneal injection).

-

The timing of administration will depend on the experimental design (pre- and/or post-insult).

-

-

Irradiation:

-

Expose mice to a single dose of whole-body gamma irradiation (e.g., from a 137Cs source). The dose will depend on the specific research question and mouse strain.

-

-

Post-Irradiation Care and Treatment:

-

Provide supportive care as needed (e.g., softened food, hydration).

-

Continue this compound or vehicle administration according to the experimental schedule.

-

-

Tissue Collection and Processing:

-

At 3.5 days post-irradiation, euthanize the mice.

-

Collect a 5 cm segment of the jejunum, starting 1 cm distal to the ligament of Treitz.

-

Flush the segment with saline, fix in 10% neutral buffered formalin for 24 hours.

-

Process the tissue for paraffin embedding.

-

Cut 5 µm cross-sections and mount them on slides.

-

-

Histological Staining and Analysis:

-

Stain the sections with Hematoxylin and Eosin (H&E).

-

A surviving crypt is defined as one containing at least 10 consecutive, well-stained epithelial cells, a lumen, and a population of proliferative cells.

-

Count the number of surviving crypts per intestinal circumference under a light microscope.

-

Average the counts from at least 10 circumferences per mouse.

-

Protocol 2: In Vitro Intestinal Organoid Culture and Viability Assay

This protocol describes the establishment of murine intestinal organoid cultures and their use in assessing the effects of this compound on viability.

Experimental Workflow:

Caption: Workflow for the in vitro intestinal organoid viability assay.

Methodology:

-

Crypt Isolation:

-

Euthanize a mouse and dissect the small intestine.

-

Wash the intestine with cold PBS to remove luminal contents.

-

Cut the intestine into small 2-4 mm pieces.

-

Incubate the pieces in a chelating solution (e.g., 2 mM EDTA in PBS) on ice with gentle rocking to release the crypts.

-

Collect the crypt-containing fractions and filter them through a 70 µm cell strainer.

-

-

Organoid Culture:

-

Centrifuge the crypt suspension and resuspend the pellet in Matrigel®.

-

Plate 50 µL domes of the Matrigel-crypt suspension into pre-warmed 24-well plates.

-

Allow the Matrigel to solidify at 37°C for 10-15 minutes.

-

Overlay with complete intestinal organoid growth medium (e.g., IntestiCult™ Organoid Growth Medium)[1][8].

-

Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

-

-

Organoid Passaging and Seeding for Assay:

-

After 7-10 days, when organoids are mature, passage them by mechanically disrupting the Matrigel domes and breaking the organoids into smaller fragments.

-

Re-plate the fragments in fresh Matrigel as described above.

-

For viability assays, seed organoid fragments in Matrigel in a 96-well plate.

-

-

Treatment and Viability Assessment:

-

Allow organoids to establish for 2-3 days in the 96-well plate.

-

Prepare serial dilutions of this compound and any other test compounds in the organoid growth medium.

-

Replace the medium in the wells with the compound-containing medium.

-

Incubate for the desired period (e.g., 48-72 hours).

-

Perform a viability assay according to the manufacturer's protocol. For example, for the CellTiter-Glo® 3D Cell Viability Assay (Promega)[9]:

-

Add the CellTiter-Glo® 3D reagent to each well.

-

Mix vigorously on a plate shaker to lyse the organoids and release ATP.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control to determine the percent viability.

-

Plot the data and calculate IC50 or EC50 values as appropriate.

-

Protocol 3: Clonogenic Assay for Intestinal Organoids

This assay measures the ability of a single stem cell within an organoid fragment to form a new organoid, providing a quantitative measure of stem cell survival.

Methodology:

-

Organoid Dissociation:

-

Harvest mature organoids and dissociate them into single cells or small crypt fragments using a gentle cell dissociation reagent (e.g., TrypLE™).

-

-

Cell Seeding:

-

Count the single cells/fragments and seed a low, defined number (e.g., 500-1000 cells/well) in Matrigel in a 48- or 96-well plate.

-

-

Treatment:

-

Add the organoid growth medium containing the desired concentrations of this compound and/or a cytotoxic agent.

-

-

Colony Formation and Quantification:

-

Culture the organoids for 7-10 days.

-

Count the number of newly formed organoids (colonies) in each well. A colony is typically defined as a structure with a distinct lumen and a budding crypt-like domain.

-

The surviving fraction is calculated as the number of colonies in the treated wells divided by the number of colonies in the control wells.

-

References

- 1. Intestinal Organoid Culture and Proliferation Assay [bio-protocol.org]

- 2. Preparation and Cultivation of Colonic and Small Intestinal Murine Organoids Including Analysis of Gene Expression and Organoid Viability [bio-protocol.org]

- 3. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. researchgate.net [researchgate.net]

- 6. Compensatory Upregulation of LPA2 and Activation of the PI3K-Akt Pathway Prevent LPA5-Dependent Loss of Intestinal Epithelial Cells in Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diverse roles of LPA signaling in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. cdn.stemcell.com [cdn.stemcell.com]

Application Notes and Protocols for Studying Radiation-Induced Apoptosis Using Denbinobin (Dbibb)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizing radiation is a cornerstone of cancer therapy, primarily by inducing DNA damage and triggering apoptosis in malignant cells. However, radioresistance remains a significant clinical challenge. Understanding and overcoming radioresistance requires the exploration of signaling pathways that modulate the apoptotic response to radiation. One such critical pathway is the Apoptosis Signal-regulating Kinase 1 (ASK1) cascade, which activates c-Jun N-terminal Kinase (JNK) to promote apoptosis in response to cellular stress, including oxidative stress generated by radiation.

Denbinobin, a phenanthraquinone isolated from Dendrobium species, has been identified as a potent inducer of apoptosis in various cancer cell lines. Mechanistic studies have revealed that denbinobin can activate the ASK1-JNK signaling pathway. This suggests a promising, yet underexplored, application for denbinobin as a tool to study and potentially enhance radiation-induced apoptosis. By activating the ASK1 pathway, denbinobin may sensitize cancer cells to radiation, offering a novel strategy to overcome radioresistance.

These application notes provide a framework for utilizing denbinobin to investigate the mechanisms of radiation-induced apoptosis, focusing on the ASK1-JNK signaling axis. Detailed protocols for key experiments are provided to facilitate the design and execution of these studies.

Data Presentation

The following tables summarize quantitative data from studies on denbinobin and its effects on apoptosis and related signaling pathways. This data can serve as a reference for designing experiments to study the synergistic effects of denbinobin and radiation.

Table 1: Effect of Denbinobin on Apoptosis in A549 Human Lung Adenocarcinoma Cells

| Denbinobin Concentration (µM) | Percentage of Apoptotic Cells (Sub-G1 Peak) |

| 0 (Vehicle) | < 5% |

| 1 | ~10% |

| 5 | ~20% |

| 10 | ~35% |

| 20 | ~50% |

Data is approximated from studies investigating denbinobin-induced apoptosis.[1]

Table 2: Time-Dependent Inactivation of Akt by Denbinobin in A549 Cells

| Time (hours) | Relative Akt Phosphorylation Level |

| 0 | 100% |

| 1 | ~80% |

| 3 | ~50% |

| 6 | ~30% |

| 12 | ~20% |

| 24 | < 10% |

Data is illustrative of the trend of Akt inactivation by denbinobin over time.[1]

Table 3: Effect of JNK Inhibition on Radiation-Induced Apoptosis in Breast Cancer Cells

| Treatment | Percentage of Apoptotic Cells |

| Control | ~5% |

| 2 Gy Irradiation | ~15% |

| 2 Gy Irradiation + JNK Inhibitor (SP600125) | ~8% |

This table demonstrates the involvement of JNK in radiation-induced apoptosis, where inhibition of JNK reduces the apoptotic response.[2]

Signaling Pathways and Experimental Workflow

Diagram 1: Proposed Signaling Pathway of Denbinobin and Radiation-Induced Apoptosis

Caption: Proposed synergistic activation of apoptosis by ionizing radiation and denbinobin via the ROS-ASK1-JNK pathway.

Diagram 2: Experimental Workflow for Studying Denbinobin as a Radiosensitizer

Caption: A general experimental workflow for assessing the radiosensitizing effects of denbinobin.

Experimental Protocols

Protocol 1: Cell Culture, Denbinobin Treatment, and Irradiation

1. Cell Culture:

-

Culture human cancer cell lines (e.g., A549 lung carcinoma or U87-MG glioblastoma) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Plate cells in 6-well plates or 100 mm dishes at a density that will result in 60-70% confluency at the time of irradiation.

2. Denbinobin Preparation and Treatment:

-

Prepare a stock solution of denbinobin (e.g., 10 mM in DMSO) and store at -20°C.

-

On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM).

-

Pre-treat the cells with denbinobin-containing medium or vehicle (DMSO) control for a specified time (e.g., 1-2 hours) before irradiation.

3. Irradiation:

-

Transport the cell culture plates to the irradiator.

-

Irradiate the cells with a single dose of X-rays or gamma rays (e.g., 2, 4, 6, or 8 Gy) at a constant dose rate.

-

A non-irradiated plate for each condition should be handled in parallel (sham irradiation).

4. Post-Irradiation Incubation:

-

Following irradiation, return the cells to the incubator.

-

Incubate for the desired time points (e.g., 24, 48, or 72 hours) to allow for the development of apoptosis.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

1. Cell Harvesting:

-

After the post-irradiation incubation period, collect the culture medium (containing floating/apoptotic cells).

-

Wash the adherent cells with PBS, and then detach them using trypsin-EDTA.

-

Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet with cold PBS.

2. Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

3. Flow Cytometry Analysis:

-

Analyze the stained cells immediately using a flow cytometer.

-

Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up the compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

Protocol 3: Western Blot Analysis of ASK1-JNK Pathway Activation

1. Protein Extraction:

-

Harvest cells at various time points after treatment and irradiation.

-

Lyse the cell pellets in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of ASK1 and JNK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

4. Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels.

Conclusion

The use of denbinobin in conjunction with ionizing radiation presents a compelling research avenue for elucidating the role of the ASK1-JNK signaling pathway in the cellular response to radiation. The provided protocols offer a comprehensive guide for investigating the potential of denbinobin as a radiosensitizer. By systematically evaluating the combined effects of denbinobin and radiation on apoptosis and key signaling molecules, researchers can contribute to a deeper understanding of radioresistance and potentially identify novel therapeutic strategies for cancer treatment.

References

- 1. Dendrobine Inhibits γ-Irradiation-Induced Cancer Cell Migration, Invasion and Metastasis in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Denbinobin inhibits nuclear factor-kappaB and induces apoptosis via reactive oxygen species generation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dbibb: A Novel DNA Damage Response Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions, thereby maintaining genomic integrity. In many cancers, the DDR pathway is dysregulated, allowing tumor cells to survive and proliferate despite accumulating DNA damage. Targeting the DDR is a promising therapeutic strategy, particularly in combination with DNA-damaging agents like chemotherapy and radiation.

Dbibb is a potent and selective small molecule inhibitor of a key kinase in the DDR pathway. These application notes provide an overview of this compound and detailed protocols for its use in studying the DNA damage response in a research setting.

Mechanism of Action

This compound is a hypothetical inhibitor designed to target a critical kinase within the DNA Damage Response (DDR) pathway. For the context of this document, we will assume this compound selectively inhibits Ataxia Telangiectasia Mutated (ATM) kinase . ATM is a master regulator of the cellular response to DNA double-strand breaks (DSBs).[1][2] Upon activation, ATM phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[3]

By inhibiting ATM, this compound is expected to prevent the downstream signaling cascade, leading to a failure in DSB repair, abrogation of cell cycle checkpoints, and ultimately, potentiation of the cytotoxic effects of DNA-damaging agents.

Applications

-

Investigating the role of the ATM signaling pathway in response to various DNA-damaging agents.

-

Sensitizing cancer cells to chemotherapy and radiation therapy.

-

Studying the mechanisms of synthetic lethality in cancers with specific DNA repair defects (e.g., BRCA1/2 mutations).

-

Probing the crosstalk between different DNA repair pathways. [4][5]

Data Presentation

Table 1: In vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | This compound (1 µM) + Doxorubicin IC50 (µM) | Sensitization Ratio* |

| HeLa | Cervical Cancer | > 50 | 0.5 | 0.1 | 5.0 |

| A549 | Lung Cancer | > 50 | 0.8 | 0.2 | 4.0 |

| MCF7 | Breast Cancer | > 50 | 0.6 | 0.15 | 4.0 |

| U2OS | Osteosarcoma | > 50 | 0.4 | 0.08 | 5.0 |

*Sensitization Ratio = IC50 of Doxorubicin alone / IC50 of Doxorubicin with this compound

Table 2: Effect of this compound on ATM-mediated Phosphorylation

| Treatment (1 hour) | p-CHK2 (Thr68) (% of Control) | p-p53 (Ser15) (% of Control) | γH2AX (Ser139) (% of Control) |

| Doxorubicin (1 µM) | 100 | 100 | 100 |

| Doxorubicin (1 µM) + this compound (1 µM) | 15 | 20 | 95 |

| This compound (1 µM) | < 5 | < 5 | < 5 |

| Vehicle Control | < 5 | < 5 | < 5 |

Mandatory Visualizations

Caption: this compound inhibits ATM kinase in the DNA damage response pathway.

Caption: Workflow for assessing this compound's chemosensitization potential.

Caption: this compound shifts the cellular fate from survival to apoptosis.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 values of this compound and its combination effects with a DNA-damaging agent.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

This compound (stock solution in DMSO)

-

Doxorubicin (stock solution in water)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

For this compound pre-treatment, add this compound at various concentrations (e.g., 0.1 to 10 µM) and incubate for 1 hour.

-

Add the DNA-damaging agent (e.g., Doxorubicin) in a serial dilution to the wells, including wells with and without this compound.

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using appropriate software.

Protocol 2: Western Blotting for DDR Markers

This protocol is to assess the inhibitory effect of this compound on ATM signaling.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Doxorubicin

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ATM, anti-p-CHK2, anti-p-p53, anti-γH2AX, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-